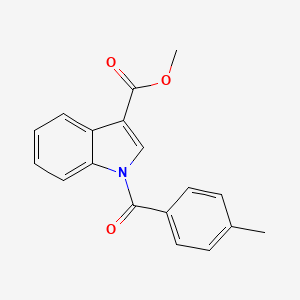

3-(4-Hydroxyphenyl)pyridine-2-carbonitrile

カタログ番号 B2877598

CAS番号:

1235035-68-3

分子量: 196.209

InChIキー: OGZWLRZYPIHSME-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

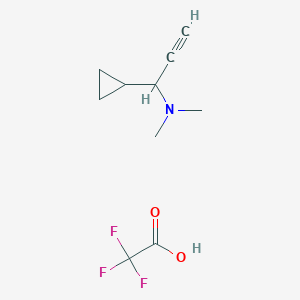

3-(4-Hydroxyphenyl)pyridine-2-carbonitrile is a chemical compound with the CAS Number: 1235035-68-3 and a molecular weight of 196.21 . Its IUPAC name is 3-(4-hydroxyphenyl)picolinonitrile .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H8N2O . The InChI code for this compound is 1S/C12H8N2O/c13-8-12-11(2-1-7-14-12)9-3-5-10(15)6-4-9/h1-7,15H .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 196.21 .科学的研究の応用

Synthesis Techniques

- Regioselective Synthesis : A notable method for synthesizing substituted 3-(2-hydroxyphenyl)pyridines, which could include derivatives similar to 3-(4-Hydroxyphenyl)pyridine-2-carbonitrile, involves a transition-metal-free approach using pyridine N-oxides and silylaryl triflates. This process is facilitated by CsF in acetonitrile at room temperature, proceeding through a series of rearrangements to yield the desired compounds in good yields (Raminelli, Liu, & Larock, 2006).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : Derivatives of pyridine carbonitriles, akin to this compound, have been investigated for their potential as corrosion inhibitors. For instance, 5-(phenylthio)-3H-pyrrole-4-carbonitriles have shown significant inhibition efficiency for mild steel in acidic environments. These compounds act by adsorbing onto the metal surface, with studies suggesting anodic type inhibition mechanisms (Verma et al., 2015). Additionally, certain pyrazolo[3,4-b]pyridines, synthesized using ultrasonic irradiation, have been evaluated for their corrosion inhibition properties on mild steel in hydrochloric acid, demonstrating mixed-type inhibition behavior (Dandia, Gupta, Singh, & Quraishi, 2013).

Structural and Chemical Analysis

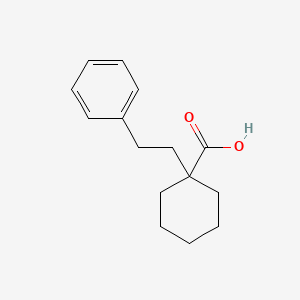

- Crystal Structure Analysis : The structural aspects of pyridine derivatives have been extensively studied through methods like X-ray crystallography. These studies not only elucidate the molecular arrangement but also provide insights into the intermolecular interactions within these compounds. For example, the crystal structure analysis of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d] pyrazolo[3, 4-b] pyridine-3-carbonitrile revealed specific hydrogen bond interactions, which could influence the chemical properties and reactivity of similar compounds (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Safety and Hazards

特性

IUPAC Name |

3-(4-hydroxyphenyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-8-12-11(2-1-7-14-12)9-3-5-10(15)6-4-9/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZWLRZYPIHSME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Name

CCOC(=O)c1nc(N2CCc3cccc(C(=O)N(COCC[Si](C)(C)C)c4nc5ccccc5s4)c3C2)sc1-c1ccc(CO)cc1

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Synthesis routes and methods II

Procedure details

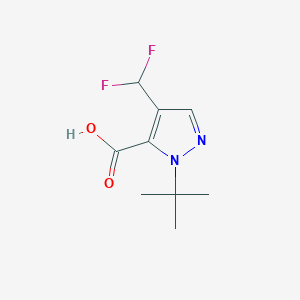

The title compound 58A was prepared in a similar manner to the synthesis of compound 34D by substituting compound 34C and 4-(hydroxymethyl)phenylboronic acid with 3-chloropicolinonitrile and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, respectively. ESI (+)/LC/MS: 197 (M+H)+.

Name

compound 34D

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclohexyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2877519.png)

![Ethyl 4-((4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2877523.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2877527.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2877532.png)

![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2877534.png)

![(E)-2-amino-N-isobutyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2877536.png)